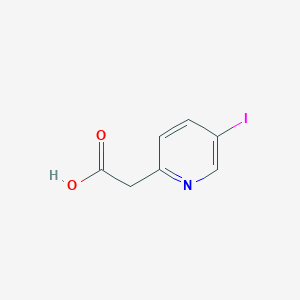

2-(5-iodopyridin-2-yl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-iodopyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSDFCPWJRTWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 5 Iodopyridin 2 Yl Acetic Acid

Precursor Synthesis and Derivatization Routes

The creation of 2-(5-iodopyridin-2-yl)acetic acid is not a singular process but rather a sequence of reactions starting from simpler, commercially available precursors. The initial and most critical phase involves the synthesis and derivatization of the pyridine (B92270) core to install the necessary iodine and amino functionalities, which serve as handles for subsequent transformations.

The compound 2-amino-5-iodopyridine (B21400) is a pivotal intermediate in organic synthesis, particularly for pharmaceuticals. google.comontosight.ai Its synthesis typically begins with the iodination of 2-aminopyridine (B139424). nbinno.com The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring. Due to steric considerations, the 5-position is the favored site for substitution.

Achieving regioselective iodination at the C-5 position of 2-aminopyridine is paramount for the successful synthesis of the target precursor. A variety of iodinating reagents and systems have been developed to accomplish this transformation with high selectivity. ajol.info

One of the most direct and environmentally conscious methods involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. google.comnbinno.comguidechem.com In this approach, the oxidizing agent, often hydrogen peroxide, serves to regenerate the electrophilic iodine species (I+) in situ, making the process more efficient.

Alternative halogenating agents are also employed to achieve this transformation. These include:

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine that can be used for the regioselective iodination of activated aromatic and heterocyclic rings. researchgate.net

Potassium Iodide (KI) and Potassium Iodate (KIO₃): This mixture, typically in an acidic medium, generates iodine in situ for the electrophilic substitution reaction. ijssst.info

Iodine monochloride (ICl): A powerful iodinating agent that can also be used, although its high reactivity may sometimes lead to lower selectivity.

The choice of reagent often depends on the desired reaction conditions, scale, and the need to minimize side products.

The efficiency and yield of the iodination of 2-aminopyridine are highly dependent on the reaction parameters. Research and patent literature describe optimized procedures to maximize the output of 2-amino-5-iodopyridine. google.com

A common, eco-friendly procedure uses water as the solvent, avoiding the environmental and safety issues associated with organic solvents. google.comguidechem.com The key steps and conditions for this method are outlined below.

| Parameter | Condition | Purpose | Source |

| Solvent | Water | Provides a safe and environmentally friendly reaction medium. | google.com |

| Iodine Addition | Added in 3-5 portions | Controls the reaction rate and temperature. | google.comguidechem.com |

| Oxidizing Agent | Hydrogen Peroxide (dropwise) | Regenerates the electrophilic iodine species, improving atom economy. | nbinno.comguidechem.com |

| Temperature | Warm (maintained for 2-3 hours) | Ensures a sufficient reaction rate for complete conversion. | google.comguidechem.com |

| Post-Reaction | Reflux for 20-30 min | Completes the reaction and helps in precipitating the product. | google.com |

| Work-up | Cooling, filtration, and washing | Isolates and purifies the final product. | google.comguidechem.com |

This optimized process is reported to be efficient, safe, and scalable, with yields of approximately 83% being typical for related preparations. google.com Further optimization in related halogenations has demonstrated that careful control of temperature and reagent stoichiometry can increase yields significantly. ijssst.info

Once 2-amino-5-iodopyridine is prepared, the next critical stage is the introduction of the acetic acid group at the 2-position of the pyridine ring. This typically involves a two-step process: the formation of a carbon-carbon bond to attach a two-carbon unit (often in the form of an ester) followed by hydrolysis to the carboxylic acid. The existing amino group from the precursor is diazotized and replaced with a hydrogen or another group before this stage, leading to a 2-substituted-5-iodopyridine intermediate.

Forming a C-C bond at the C-2 position of a pyridine ring can be accomplished through several modern synthetic strategies. The choice of method often depends on the specific substrate and available functional groups.

Activation via N-Oxide Formation: A prevalent strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This activates the C-2 and C-6 positions for nucleophilic attack. A subsequent reaction with a suitable nucleophile, such as the enolate derived from an acetate (B1210297) ester or a silyl (B83357) ketene (B1206846) acetal, can install the desired side chain. acs.orgbeilstein-journals.org A three-component synthesis has been reported where activated pyridine-N-oxides react with Meldrum's acid derivatives, which then act as electrophiles to generate substituted pyridylacetic acid derivatives directly. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: If the 2-position of the pyridine ring is functionalized with a halide (e.g., Cl, Br), it can participate in cross-coupling reactions. For instance, a Negishi coupling using an organozinc reagent or a Suzuki coupling with a boronic ester can form the C-C bond. organic-chemistry.org

Direct C-H Functionalization: Advanced methods focus on the direct activation of the C-2 C-H bond, often using transition metal catalysts like palladium or rhodium. These methods are highly atom-economical but can require specific directing groups or carefully optimized conditions to achieve high regioselectivity. beilstein-journals.org

Deprotonation and Alkylation: For some pyridine derivatives, direct deprotonation at the C-2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate a nucleophilic organolithium species. This can then react with an electrophile such as ethyl chloroformate or ethyl bromoacetate (B1195939) to form the corresponding ester.

The final step in the synthesis of this compound is the conversion of its corresponding ester intermediate into the final carboxylic acid. This transformation is most commonly achieved through hydrolysis.

Basic hydrolysis, also known as saponification, is a widely used and effective method. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism:

Nucleophilic Attack: A hydroxide (B78521) ion (e.g., from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, expelling the alkoxide (e.g., ethoxide) as a leaving group to form the carboxylic acid. masterorganicchemistry.com

Deprotonation: Since the reaction is performed under basic conditions, the newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the base to yield a stable carboxylate salt. masterorganicchemistry.com

Acidification: In a final workup step, a strong acid (e.g., HCl) is added to the reaction mixture to protonate the carboxylate salt, precipitating the desired carboxylic acid, this compound. masterorganicchemistry.com

While less common for simple esters, acid-catalyzed hydrolysis is also a viable method, proceeding through a different mechanism involving the initial protonation of the carbonyl oxygen. researchgate.net

Introduction of the Acetic Acid Moiety

Synthetic Transformations and Modifications of the this compound Scaffold

The reactivity of this compound is characterized by the distinct functionalities of its pyridine nucleus and its acetic acid side chain. This allows for a strategic and stepwise approach to the synthesis of complex molecules.

Modifications to the Pyridine Ring System

The pyridine ring of this compound is amenable to several types of transformations, primarily leveraging the presence of the iodine substituent.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. chempanda.com However, under acidic conditions, electrophilic substitution can occur, typically at the 3- and 5-positions. chemicalbook.com For the this compound scaffold, the existing iodo-substituent at the 5-position further influences the regioselectivity of such reactions. While specific examples of electrophilic substitution on this compound are not extensively documented in the provided results, the general principles of pyridine chemistry suggest that any further electrophilic attack would be challenging and likely require harsh reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a more common transformation for pyridines, especially when an electron-withdrawing group is present to stabilize the intermediate Meisenheimer complex. wikipedia.org The iodine atom at the 5-position of this compound can act as a leaving group in SNAr reactions, although it is less reactive than other halogens like fluorine or chlorine in this regard. The reactivity of the pyridine ring towards nucleophilic attack is enhanced when substituted with electron-withdrawing groups at the ortho or para positions. wikipedia.org In the context of this compound, the acetic acid group at the 2-position can influence the electronic properties of the ring.

A notable example of nucleophilic aromatic substitution involves the reaction of 2-chloro-5-iodopyridine (B1352245) with a thiophenol derivative to form a key intermediate, 1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene. buu.ac.th This reaction demonstrates the displacement of a halide from the pyridine ring by a sulfur nucleophile. buu.ac.th While this example does not start with the acetic acid derivative, it highlights the potential for nucleophilic substitution on the 5-iodopyridine core. The reaction is typically carried out in a suitable solvent like DMF and may require elevated temperatures. buu.ac.th

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Chloro-5-iodopyridine | 2-Methyl-3-nitrothiophenol | 1-(5-Iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene | PPh₃, Et₃N, DMF, 110 °C | buu.ac.th |

The iodine atom on the pyridine ring is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. mdpi.com The this compound scaffold is a suitable substrate for Suzuki-Miyaura coupling at the C-5 position. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govacademie-sciences.fr The reaction is compatible with a wide range of boronic acids, allowing for the introduction of various aryl and heteroaryl groups. nih.gov

| Substrate | Boronic Acid | Catalyst | Base | Product | Yield | Reference |

| tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Methoxy-3-phenyl-1H-indazole | High | nih.gov |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2,6-Dichloro-4-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83% | academie-sciences.fr |

Ullmann Coupling: The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. iitk.ac.in Modern variations of the Ullmann reaction, often referred to as Ullmann-type condensations, allow for the formation of C-N and C-O bonds by coupling aryl halides with amines, alcohols, and their derivatives. magtech.com.cnorganic-chemistry.org The this compound scaffold can undergo Ullmann-type reactions, where the iodine atom is replaced by a nucleophile. These reactions often require a copper catalyst, such as CuI, a ligand like 1,10-phenanthroline, and a base. dur.ac.ukmdpi.com

| Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Product | Reference |

| 2-Iodo-5-bromopyridine | 1-Methyl-2-benzimidazolone | CuI | 1,10-Phenanthroline | Cs₂CO₃ | 1-(5-Bromopyridin-2-yl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one | dur.ac.uk |

| 2-Amino-5-iodopyridine | - | CuI | 1,10-Phenanthroline | Cs₂CO₃ | - | mdpi.com |

Transformations at the Acetic Acid Side Chain

The carboxylic acid moiety of this compound is a key site for various chemical modifications, most notably esterification and amidation.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol under acidic conditions. researchgate.net For example, the ethyl ester, ethyl 2-(5-iodopyridin-2-yl)acetate, can be synthesized by reacting this compound with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid. This reaction is typically performed under reflux to drive the equilibrium towards the product.

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| 5-Aminopyridine-2-acetic acid | Ethanol | H₂SO₄ | Ethyl 2-(5-aminopyridin-2-yl)acetate | |

| Acetic acid | Ethanol | Sulfuric acid | Ethyl acetate | researchgate.net |

Amidation: The formation of amides from the acetic acid side chain involves reacting the carboxylic acid with an amine. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent. Palladium-catalyzed aminocarbonylation represents another powerful method for amide synthesis. mdpi.comdiva-portal.org This one-pot procedure can involve the reaction of an aryl iodide with an amidine nucleophile in the presence of a palladium catalyst and a carbon monoxide source. diva-portal.org

| Aryl Halide | Amine/Amidine | Catalyst System | Product | Reference |

| 4-Iodotoluene | Benzamidine | Pd(OAc)₂, PPh₃, Et₃N | N-(Imino(phenyl)methyl)-4-methylbenzamide | diva-portal.org |

| o-Halobenzamides | - | Pd(OAc)₂, Ligand | N-Substituted phenanthridinones | acs.org |

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo reduction to form the corresponding alcohol, 2-(5-iodopyridin-2-yl)ethanol. This transformation is a fundamental reaction in organic synthesis, often achieved using powerful reducing agents. While specific examples for the direct reduction of this compound are not extensively detailed in the provided search results, the general principles of carboxylic acid reduction are well-established. Typically, reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are employed for this purpose. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylic acid, followed by protonation steps to yield the primary alcohol. The choice of reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the pyridine ring or the cleavage of the carbon-iodine bond.

Derivatization through the Iodine Substituent

The iodine atom on the pyridine ring is a key functional group that enables a wide range of derivatization reactions, particularly through carbon-carbon bond formation.

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound and its derivatives is highly susceptible to palladium-catalyzed cross-coupling reactions. wjarr.com These reactions are powerful tools for creating new carbon-carbon bonds. The reactivity of aryl halides in these couplings generally follows the trend C-I > C-Br >> C-Cl, making iodo-substituted compounds like this one particularly useful. mdpi.com

One of the most prominent examples is the Suzuki-Miyaura coupling, which involves the reaction of the iodo-substituted pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wjarr.com This reaction is widely used for the synthesis of biaryl compounds and has been applied to various pyridine derivatives. wjarr.comdur.ac.uk For instance, the Suzuki-Miyaura coupling of iodo-substituted pyridines with arylboronic acids is a common strategy in the synthesis of complex heterocyclic structures. wjarr.com

Other important cross-coupling reactions involving the C-I bond include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Negishi reaction (coupling with an organozinc reagent). mdpi.com These reactions provide access to a diverse array of functionalized pyridine derivatives.

Table 1: Examples of Cross-Coupling Reactions with Iodo-Substituted Pyridines and Related Compounds

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 2-Iodo-5-bromopyridine, Methoxyphenylboronic acid | Palladium catalyst | Tris(hetero)aryl scaffold |

| Suzuki-Miyaura | 2-chloro-5-iodopyrimidine, 2-Pyridylzinc chloride | Pd(PPh₃)₄ | 2-chloro-5-(2-pyridyl)pyrimidine |

| Heck | 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine, tert-butyl acrylate | Pd(OAc)₂–tri-o-tolylphosphine | 6-alkenyl-4-(isopropylamino)quinazoline |

| Sonogashira | 2-amino-5-iodobenzamide, terminal acetylenes | Pd/C-PPh₃-CuI | 5-alkynyl-2-aminobenzamides |

| Negishi | 2-chloro-6,7-dimethoxyquinazolines, CH₃ZnCl | Pd(PPh₃)₄ | 2-methyl-substituted quinazolines |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another important transformation for the iodine substituent. This reaction typically involves treating the iodo-substituted pyridine with an organolithium or organomagnesium reagent. rug.nlresearchgate.net The process results in the replacement of the iodine atom with a metal (usually lithium or magnesium), creating a highly reactive organometallic intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce different functional groups at that position. rug.nlresearchgate.net For example, quenching the organolithium intermediate with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively. The regioselectivity of halogen-metal exchange can be influenced by factors such as the solvent and the specific organometallic reagent used. rug.nl

Applications in Radiolabeling for Research

The presence of the iodine atom makes this compound and its derivatives valuable precursors for radiolabeling studies. researchgate.net Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, can be incorporated into the molecule, which can then be used as a tracer in various imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.netgoogle.com The synthesis of these radiolabeled compounds often involves the reaction of a non-radioactive precursor, such as a trialkylstannyl derivative, with a radioactive iodide source. researchgate.net This allows for the late-stage introduction of the radioisotope, which is crucial due to the short half-lives of many medically relevant radionuclides. diva-portal.org For example, N-succinimidyl 5-iodopyridine-3-carboxylate has been synthesized and used for radioiodination. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, a field known as green chemistry. colab.ws For the synthesis of this compound and its derivatives, green chemistry principles can be applied to various aspects of the synthesis. This includes the use of less hazardous solvents, developing solvent-free reaction conditions, and employing more efficient catalytic systems. colab.wsmdpi.com

One approach is the use of deep eutectic solvents (DES) as a reaction medium for cross-coupling reactions, which can often be recycled and reused. colab.ws Mechanochemical methods, such as ball milling, offer a solvent-free alternative for certain reactions, reducing waste generation. For instance, the iodination of pyrimidine (B1678525) derivatives has been achieved under solvent-free conditions using solid iodine and silver nitrate (B79036) through mechanical grinding. mdpi.com The development of more active and selective catalysts can also contribute to greener syntheses by allowing for lower catalyst loadings and milder reaction conditions. The use of water as a solvent in cross-coupling reactions, where possible, is another significant step towards greener chemical processes.

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application Example | Benefits |

| Use of Greener Solvents | Suzuki-Miyaura coupling in a choline (B1196258) chloride/glycerol deep eutectic solvent. colab.ws | Recyclable solvent, reduced use of volatile organic compounds. colab.ws |

| Solvent-Free Reactions | Mechanochemical iodination of pyrimidines using a mortar and pestle or a mixer mill. mdpi.com | Reduced solvent waste, potentially shorter reaction times. mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis. | Faster reaction rates, often leading to higher yields and reduced energy consumption. |

| Atom Economy | [2+2+2] Cycloaddition reactions for pyridine synthesis. researchgate.net | Maximizes the incorporation of starting materials into the final product. researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 2 5 Iodopyridin 2 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of 2-(5-iodopyridin-2-yl)acetic acid, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the acetic acid moiety would be observed.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, three distinct signals are anticipated for the pyridine ring protons. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, would likely be the most deshielded. The protons at the 3 and 4-positions (H-3 and H-4) would also exhibit characteristic chemical shifts and coupling patterns. The iodine atom at the 5-position would influence the chemical shifts of the adjacent protons, H-4 and H-6, through its electronic effects.

The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to resonate as a singlet in the aliphatic region, typically between δ 3.5 and 4.5 ppm. The exact chemical shift would be influenced by the electron-withdrawing effect of the adjacent pyridine ring. The acidic proton (-COOH) of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.2 - 7.5 | Doublet |

| H-4 | 7.8 - 8.2 | Doublet of Doublets |

| H-6 | 8.5 - 8.8 | Doublet |

| -CH₂- | 3.8 - 4.2 | Singlet |

| -COOH | > 10.0 | Broad Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm. The carbon atom attached to the iodine (C-5) would have its chemical shift significantly influenced by the heavy atom effect of iodine, often resulting in a lower chemical shift than might otherwise be expected. The carbon atom adjacent to the nitrogen (C-2 and C-6) would be deshielded.

The carbonyl carbon (-C=O) of the carboxylic acid group is expected to appear at a downfield chemical shift, typically in the range of δ 170-180 ppm. The methylene carbon (-CH₂-) of the acetic acid moiety would resonate in the aliphatic region, likely between δ 40 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 140 - 145 |

| C-5 | 90 - 95 |

| C-6 | 155 - 160 |

| -CH₂- | 40 - 45 |

| -C=O | 170 - 175 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, providing unambiguous structural assignments.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent protons on the pyridine ring (e.g., H-3 and H-4, H-4 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment establishes one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the protonated carbons in the molecule by correlating the signals in the ¹H and ¹³C NMR spectra. For instance, the signal for the -CH₂- protons would show a correlation to the signal for the -CH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, the methylene protons (-CH₂-) would be expected to show correlations to the C-2 and C-3 carbons of the pyridine ring, as well as to the carbonyl carbon (-C=O) of the acetic acid group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound (C₇H₆INO₂), the expected exact mass can be calculated with high precision. An HRMS analysis would aim to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ and compare the experimentally measured mass to the calculated mass to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₇H₆INO₂ + H]⁺ | 263.9462 |

| [C₇H₆INO₂ - H]⁻ | 261.9320 |

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Applications

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common ionization techniques used in mass spectrometry, each with its own advantages for the analysis of this compound.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In the positive ion mode, ESI-MS of this compound would be expected to produce a prominent peak for the protonated molecule, [M+H]⁺. In the negative ion mode, the deprotonated molecule, [M-H]⁻, would be readily observed. The fragmentation in ESI-MS is typically minimal, making it ideal for accurate molecular weight determination.

Electron Ionization (EI-MS) : EI is a harder ionization technique that involves bombarding the sample with high-energy electrons. This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule that can be used for structural elucidation. For this compound, characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH), the loss of CO₂, and cleavage of the acetic acid side chain. The presence of the iodine atom would also lead to characteristic isotopic patterns in the mass spectrum.

Table 4: Predicted Key Fragments in EI-MS of this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M - COOH]⁺ | [C₆H₅IN]⁺ |

| [M - CH₂COOH]⁺ | [C₅H₃IN]⁺ |

| [C₅H₃IN - I]⁺ | [C₅H₃N]⁺ |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. In the analysis of this compound, electron impact (EI) or electrospray ionization (ESI) can be employed. The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the intact molecule, and a series of fragment ion peaks that reveal its structural components.

The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. The presence of the stable pyridine ring often results in a strong molecular ion peak. libretexts.org Key fragmentation events include:

Loss of the Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a COOH radical (45 Da). libretexts.org

Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) can occur, often preceded by rearrangement.

Loss of Iodine: The carbon-iodine bond can cleave, resulting in a fragment ion corresponding to the loss of an iodine atom (127 Da).

Alpha-Cleavage: The bond between the methylene group (-CH2-) and the pyridine ring can break, a process known as alpha-cleavage, which is common for substituted aromatic rings. slideshare.net

These fragmentation patterns provide a veritable fingerprint of the molecule, allowing for unambiguous structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 263.03 g/mol )

| Fragment Ion | Proposed Structure | Mass Loss (Da) | Predicted m/z |

|---|---|---|---|

| [M]+• | C7H6INO2+• | - | 263 |

| [M-COOH]+ | C6H5IN+ | 45 | 218 |

| [M-I]+ | C7H6NO2+ | 127 | 136 |

| [M-CH2COOH]+ | C5H4IN+ | 59 | 204 |

Chromatographic Separations and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and for accurately determining its purity. Different chromatographic techniques are employed for specific purposes, from real-time reaction monitoring to large-scale purification and precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time. A typical mobile phase consists of a mixture of an aqueous solvent (often water with an acid modifier like acetic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and improve peak shape) and an organic solvent such as acetonitrile. iosrjournals.orgresearchgate.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the pyridine ring exhibits strong absorbance.

Method validation according to ICH guidelines ensures the method is specific, linear, accurate, precise, and robust. iosrjournals.org Linearity is established by analyzing a series of standard solutions across a range of concentrations, with a correlation coefficient (R²) greater than 0.99 being the standard for a good fit. jchr.org The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to establish the method's sensitivity. researchgate.netjchr.org

Table 2: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction in real-time. chemistryhall.com For the synthesis of this compound or its derivatives, TLC is used to track the consumption of starting materials and the formation of the product. fishersci.com

A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a chamber containing a suitable solvent system (the mobile phase). chemistryhall.com As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

Generally, the starting materials will have different polarities than the final product, resulting in different Retention Factor (Rf) values. chemistryhall.com The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org For acidic compounds like this compound, adding a small amount of acetic acid to the eluent can prevent streaking and lead to sharper spots. chemistryhall.com Spots are visualized under UV light or by using a staining agent. illinois.edu

Flash Column Chromatography for Purification

Following a synthesis, flash column chromatography is the standard method for purifying this compound on a preparative scale. rochester.edu This technique works on the same principles as TLC but is used to separate larger quantities of material. The choice of solvent system for flash chromatography is often optimized first by TLC, aiming for an Rf value of approximately 0.3 for the desired compound to ensure good separation. rochester.edu

In this process, a glass column is packed with a stationary phase, most commonly silica gel with a particle size of 40-63 µm. orgsyn.org The crude reaction mixture is loaded onto the top of the column, and the chosen eluent is passed through the column under positive pressure (usually from compressed air). orgsyn.org This forces the solvent through the column more quickly than gravity alone, speeding up the separation. Fractions are collected as the eluent exits the column and are analyzed (typically by TLC) to identify those containing the pure product. For acidic compounds, adding a small percentage of acetic or formic acid to the eluent can improve resolution and yield. orgsyn.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of a compound's constitution and conformation by mapping the electron density of a single crystal.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. researchgate.net By analyzing the positions and intensities of these diffracted spots, a three-dimensional model of the electron density can be constructed. From this model, the exact positions of all atoms in the molecule can be determined, providing highly accurate measurements of bond lengths, bond angles, and torsional angles.

For a molecule like this compound, X-ray crystallography would not only confirm the connectivity of the atoms but also reveal important details about its solid-state packing. It would show how individual molecules interact with each other through intermolecular forces, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and halogen bonding (involving the iodine atom). While a specific crystal structure for the title compound is not detailed here, data for analogous pyridine derivatives provide insight into the expected structural features. nih.govmdpi.com

Table 3: Representative Crystal Data for a Pyridine Acetic Acid Derivative, (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.6789(4) |

| b (Å) | 10.4374(5) |

| c (Å) | 8.3596(4) |

| β (°) | 92.873(3) |

| Volume (ų) | 756.30(6) |

| Z (molecules/unit cell) | 4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Covalent bonds in a molecule vibrate at specific frequencies. cognitoedu.org When a sample is exposed to infrared radiation, its bonds absorb the radiation at frequencies that match their natural vibrational frequencies. An IR spectrum is a plot of this absorption, which allows for the identification of characteristic functional groups. cognitoedu.orgspecac.com

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure:

O-H Stretch: A very broad and strong absorption band between 2500-3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. libretexts.orglibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH2- group appear just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl (C=O) group of the carboxylic acid. libretexts.orguc.edu

C=C and C=N Stretches: Absorptions in the 1475-1600 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring. uc.edu

C-O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid typically appears as a strong band in the 1210-1320 cm⁻¹ region. libretexts.org

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the specific molecule. cognitoedu.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Aliphatic Chain | C-H stretch | 2850-3000 | Medium |

| Carboxylic Acid | C=O stretch | 1690-1760 | Strong |

| Pyridine Ring | C=C / C=N stretch | 1475-1600 | Medium-Weak |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

Computational and Theoretical Investigations of 2 5 Iodopyridin 2 Yl Acetic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 2-(5-iodopyridin-2-yl)acetic acid, DFT calculations, often employing basis sets like B3LYP/6-31G*, can model its electronic properties. These calculations help in understanding the distribution of electron density, which is crucial for predicting the molecule's reactivity. The presence of the electron-withdrawing iodine atom and the carboxylic acid group, along with the pyridine (B92270) ring's nitrogen, creates a complex electronic environment.

DFT studies can be used to calculate various reactivity descriptors. For instance, Fukui indices can identify the most likely sites for nucleophilic or electrophilic attack, guiding synthetic functionalization. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Significance for this compound |

| HOMO Energy | Influences the ability to donate electrons in a reaction. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electron Density Distribution | Highlights electron-rich and electron-deficient regions, predicting sites of interaction. |

| Fukui Functions | Pinpoint specific atomic sites susceptible to nucleophilic and electrophilic attack. |

This table is illustrative and based on general principles of DFT analysis as applied to similar molecules.

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that can be used to predict spectroscopic parameters. nih.gov For this compound, these methods can be employed to calculate its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, C=O bending) can be achieved. nih.gov

Theoretical calculations of the vibrational spectra for a related compound, 2-amino-5-iodopyridine (B21400), using HF and DFT methods with the 6-31G(d,p) basis set for carbon, nitrogen, and hydrogen, and the LANL2DZ pseudopotential for iodine, have shown good agreement with experimental data after scaling. nih.gov A similar approach for this compound would provide valuable insights into its structural and vibrational properties.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of this compound are critical for its chemical behavior and biological activity.

The carboxylic acid group of this compound is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). savemyexams.com In the solid state, it is likely to form dimeric structures through intermolecular hydrogen bonds between the carboxylic acid moieties, a common feature for carboxylic acids. iucr.org In solution, its hydrogen bonding capabilities would allow it to interact with solvent molecules.

The pyridine ring in this compound is an aromatic system capable of participating in π-π stacking interactions. nih.gov In the solid state or in specific solvent environments, these interactions can lead to the formation of ordered supramolecular assemblies. The iodine substituent can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing. semanticscholar.org

Furthermore, if the pyridine nitrogen becomes protonated, the resulting pyridinium (B92312) cation can engage in cation-π interactions with other aromatic systems. researchgate.net These interactions, where the positive charge of the cation is attracted to the electron-rich face of a π-system, can be significant in biological contexts, such as the binding of a ligand to a protein's active site containing aromatic amino acid residues. researchgate.netmdpi.com Theoretical studies on related pyridinylguanidinium derivatives have explored both hydrogen bonding and cation-π interactions. researchgate.net

Table 2: Potential Non-Covalent Interactions

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. savemyexams.com | Formation of dimers in the solid state; interaction with solvent; potential intramolecular H-bonds. iucr.org |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | The iodine atom can act as a halogen bond donor, influencing crystal packing and molecular recognition. semanticscholar.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can lead to the formation of aggregates in solution and specific packing in the solid state. nih.gov |

| Cation-π Interaction | A noncovalent molecular interaction between a cation and a π-system. | Relevant if the pyridine nitrogen is protonated, potentially stabilizing ligand-receptor complexes. researchgate.net |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are invaluable for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov

By placing the ligand in the binding site of a target protein, an MD simulation can predict the stability of the complex, the key intermolecular interactions that maintain binding, and the conformational changes that may occur in both the ligand and the protein upon binding. biorxiv.org For example, simulations could reveal the formation and duration of hydrogen bonds between the carboxylic acid group and polar residues in the binding site, or the stability of π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.govmdpi.com

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms during the simulation provides insights into the stability of the binding pose. researchgate.net Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. researchgate.net Such studies are crucial for the rational design of more potent and selective inhibitors. nih.gov

Predictive Modeling for Structure-Activity Relationships (SAR)

Predictive modeling for Structure-Activity Relationships (SAR) is a crucial computational tool in modern drug discovery and development. For this compound and its derivatives, while specific public-domain SAR models are not extensively documented, the principles of these predictive methods can be applied to guide the design of novel analogs with potentially enhanced biological activities. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological effect.

Quantitative Structure-Activity Relationship (QSAR) is a primary method within predictive modeling. frontiersin.org QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their biological activities. For pyridine derivatives, these studies are instrumental in identifying key structural features that govern their therapeutic effects. nih.govchemrevlett.com

A typical QSAR study on pyridine-containing compounds involves the calculation of various molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, a study on pyridine derivatives might reveal that the antiproliferative activity is related to the number and position of specific substituents like methoxy (B1213986) groups, halogens, or hydroxyl groups. nih.gov

Key Steps in Predictive Modeling for this compound Analogs:

Data Set Selection: A series of analogs of this compound would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be experimentally determined.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the biological activity. chemrevlett.com

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Data for a Hypothetical QSAR Model:

To illustrate the type of data used in such studies, the following table presents a hypothetical set of descriptors and their potential correlation with the activity of pyridine derivatives.

| Descriptor Type | Specific Descriptor | Potential Contribution to Activity |

| Electronic | Dipole Moment | Can influence interactions with polar residues in a biological target. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molecular Volume | Indicates the size of the molecule, which can affect its fit within a binding pocket. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |

| Hydrophobic | LogP | A measure of lipophilicity, which influences membrane permeability and interaction with hydrophobic pockets. |

Research Findings from Related Pyridine Derivatives:

Studies on various pyridine-containing molecules have provided valuable insights that could inform the predictive modeling of this compound analogs. For example, research on pyrazolo[3,4-b]pyridine derivatives has demonstrated the importance of the nature and position of substituents on an attached phenyl ring for their anti-diabetic activity. mdpi.com Similarly, SAR studies on pyridin-2(1H)-one derivatives have highlighted that an alkoxy substituent at the 6-position is crucial for their biological function. researchgate.net

In the context of this compound, a predictive model could explore the impact of modifying the iodine atom at the 5-position of the pyridine ring with other halogens or small alkyl groups. The model could also investigate the effect of altering the acetic acid side chain, for instance, by changing its length or introducing different functional groups.

The following table summarizes potential structural modifications and the expected insights from a predictive SAR model for this compound.

| Modification Site | Potential Substituents | Predicted Impact on Activity (Hypothetical) |

| Pyridine Ring (Position 5) | -F, -Cl, -Br, -CH3 | Altering the electronic and steric properties at this position could modulate binding affinity to a target protein. The electronegativity and size of the substituent would be key descriptors. |

| Acetic Acid Side Chain | -Propionic acid, -Butyric acid | Changing the chain length could optimize the positioning of the carboxylic acid group for interaction with key residues in a binding site. |

| -Amide, -Ester | Modification of the carboxylic acid could influence hydrogen bonding capacity and overall polarity, affecting both target interaction and pharmacokinetic properties. |

By leveraging computational methods and the existing knowledge from related compound series, predictive SAR modeling can be a powerful strategy to accelerate the discovery of more potent and selective analogs of this compound for various therapeutic applications.

Applications in Medicinal Chemistry and Drug Discovery Research

2-(5-iodopyridin-2-yl)acetic Acid as a Synthetic Intermediate for Pharmaceutical Compounds

As a readily available building block, this compound serves as a crucial starting material in multi-step synthetic pathways aimed at producing complex pharmaceutical compounds. bldpharm.comsigmaaldrich.com The reactivity of its functional groups is central to its role as a versatile precursor.

The pyridine (B92270) nucleus is a common scaffold in many biologically active compounds. This compound is instrumental in the synthesis of more complex, fused heterocyclic systems. The iodine atom at the 5-position of the pyridine ring is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. These reactions allow for the strategic introduction of various aryl, alkyl, or other functional groups, leading to the construction of diverse and novel ring systems, including imidazopyridines and pyrrolopyridines. nih.govresearchgate.net The development of such complex heterocyclic structures is a key strategy in the search for new drugs, as these scaffolds are often found in molecules targeting a wide range of biological targets. google.comresearchgate.net

The title compound is a direct precursor to a variety of pyridine derivatives that have demonstrated significant pharmacological activity. For instance, it has been utilized in the synthesis of potent inhibitors of human immunodeficiency virus (HIV) replication. google.com In another application, derivatives of this compound have been investigated as inhibitors of brassinosteroid signaling in plants, with a derivative, 4-[(5-iodopyrid-2-yl)amino]-4-oxobutanoic acid methyl ester, showing improved in vivo effects compared to its bromo-analogue. google.com The ability to readily modify the acetic acid side chain and use the iodo-group for further elaboration makes it an invaluable starting point for creating libraries of compounds for screening against various diseases.

| Precursor Compound | Resulting Pharmacologically Active Derivative Class | Therapeutic Target/Application | Reference |

|---|---|---|---|

| This compound | Bipyridine Acetic Acid Derivatives | HIV Replication Inhibition | google.com |

| 2-amino-5-iodopyridine (B21400) (related precursor) | 4-[(5-iodopyrid-2-yl)amino]-4-oxobutanoic acid methyl ester | Brassinosteroid Signalling Inhibition | google.com |

Investigations into Biological Activities of this compound Derivatives

The true value of this compound as a synthetic tool is realized in the biological activities of the compounds derived from it. Research has focused heavily on the potential of these derivatives as specific enzyme inhibitors.

Enzyme inhibition is a cornerstone of modern drug therapy, and derivatives originating from the this compound scaffold have been successfully designed to target several important enzyme classes. nih.govpioneerpublisher.com

CHK1 Kinase: Checkpoint kinase 1 (CHK1) is a crucial protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation. nih.govmdpi.com Pyridine-based scaffolds are central to the design of CHK1 inhibitors. For example, a novel series of potent and orally bioavailable 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors were developed through the optimization of fragment-based leads. acs.org The pyridine moiety in these inhibitors is critical for their activity, and versatile precursors like this compound provide a route to such structures.

Transglutaminase 2 (TGase 2): This enzyme is implicated in a range of conditions, including fibrotic diseases and cancer. hzdr.denih.gov Consequently, it is a promising therapeutic target. researchgate.net Researchers have developed Nε-acryloyllysine piperazides as irreversible inhibitors of TGase 2, with detailed structure-activity relationship studies guiding their design. hzdr.de Other studies have focused on dihydroisoxazole-containing compounds, which have been shown to be selective inhibitors that target the active site of human TGase 2. nih.gov

Influenza A Endonuclease: The cap-snatching endonuclease of the influenza virus is an attractive target for antiviral drugs. nih.govosti.gov A significant breakthrough in this area involves the development of 3-hydroxypyridin-2(1H)-ones as potent inhibitors of this enzyme. The synthesis of these inhibitors often employs substituted iodopyridine intermediates, highlighting the utility of building blocks like this compound in creating these antiviral agents. nih.gov

| Target Enzyme | Inhibitor Class Derived from Pyridine Scaffolds | Significance | Reference |

|---|---|---|---|

| CHK1 Kinase | 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | Potential anti-cancer agents (enhances chemotherapy) | acs.orgnih.gov |

| Transglutaminase 2 | Nε-acryloyllysine piperazides, Dihydroisoxazoles | Treatment of fibrotic diseases and cancer | hzdr.denih.gov |

| Influenza A Endonuclease | Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones | Antiviral agents against influenza | nih.govosti.gov |

Understanding how a drug molecule interacts with its target enzyme is critical for rational drug design. For the derivatives of this compound, various studies have shed light on their mechanisms of action.

Influenza A Endonuclease Inhibitors: The 3-hydroxypyridin-2(1H)-one scaffold, derived from iodopyridine precursors, was identified through X-ray crystallography as a bimetal chelating agent that binds to the active site of the endonuclease enzyme. nih.govosti.gov This chelation is key to its inhibitory activity.

Transglutaminase 2 Inhibitors: Mechanistic studies on dihydroisoxazole (B8533529) inhibitors have provided definitive evidence of covalent binding to the active site cysteine residue of human TGase 2. nih.gov Furthermore, covalent docking studies have been employed to gain a deeper understanding of the molecular recognition and interactions between Nε-acryloyllysine piperazide inhibitors and the enzyme's active site. hzdr.de

CHK1 Inhibitors: The therapeutic effect of CHK1 inhibitors in cancer treatment stems from their ability to abrogate the G2/M cell cycle checkpoint that is activated in response to DNA damage. nih.gov By inhibiting CHK1, these drugs cause cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death, thereby enhancing the efficacy of DNA-damaging chemotherapies. nih.govacs.org

Receptor Binding Profiling

While comprehensive binding data for this compound itself is not extensively documented in public literature, the structural components of the molecule are prevalent in compounds designed for specific receptor interactions. The 5-iodopyridine scaffold is a key intermediate in the synthesis of molecules targeting a range of receptors. nih.govacs.orgresearchgate.netresearchgate.net

Achieving selectivity for a specific receptor subtype over others is a critical goal in drug discovery to minimize off-target effects. The 5-iodopyridine moiety has been incorporated into compounds designed for high selectivity. For example, researchers have developed selective and noncovalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) containing the T790M resistance mutation using a 2-bromo-5-iodopyridin-4-amine (B2462494) intermediate. nih.govacs.org Similarly, 2-Bromo-5-iodopyridin-3-ol served as a precursor for a potential imaging agent targeting nicotinic α4β2 acetylcholine (B1216132) receptors (nAChRs) with high affinity. researchgate.net

The pursuit of selectivity is a recurring theme in medicinal chemistry. For instance, in the development of Nav1.7 channel inhibitors for pain, high selectivity against the Nav1.5 cardiac channel is essential to ensure a favorable safety profile. google.com In another example, structure-activity relationship (SAR) studies on a class of anti-cryptosporidium compounds aimed to modify the heterocyclic head group to maintain potency while reducing affinity for the hERG channel, a common source of cardiotoxicity. nih.gov The steric and electronic properties of the iodine atom in this compound, particularly its ability to form halogen bonds, can be exploited to achieve such specific and selective interactions within a receptor's binding pocket.

Exploration of Prodrug Potential

Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. psu.edu This strategy is often employed to overcome poor physicochemical or pharmacokinetic properties of a parent drug, such as low solubility or poor membrane permeability. psu.edu The carboxylic acid group of this compound makes it an ideal candidate for prodrug design, as this functional group can be temporarily masked to enhance properties like gastrointestinal absorption. nih.govnih.gov

A common prodrug strategy for molecules containing a carboxylic acid is the formation of an ester. nih.gov These ester prodrugs are designed to be more lipophilic than the parent acid, facilitating their passage across biological membranes. Once absorbed, they are intended to be rapidly hydrolyzed by ubiquitous enzymes like carboxylesterases present in the plasma, liver, and other tissues to release the active parent drug. nih.govscielo.br

The conversion of prodrugs is confirmed through in vitro and in vivo studies. In vitro assays often use plasma, liver microsomes, or cell cultures to study the rate of conversion. psu.edunih.gov For example, the stability of para-aminosalicylic acid (PAS) ester prodrugs was evaluated in both human and mouse plasma to determine their release characteristics. nih.gov In vivo studies in animal models confirm that the prodrug is absorbed and successfully converted to the parent drug, leading to therapeutic concentrations in the bloodstream. psu.edurutgers.edu The bioconversion can be mediated by various enzymes, including cytochrome P450, esterases, and lipases, depending on the prodrug's chemical structure. psu.eduscielo.br

The core principle of a prodrug is the efficient release of the active pharmacophore at the desired site of action. psu.edu For a hypothetical ester prodrug of this compound, the active pharmacophore is the parent acid itself. The type of ester linkage can be tuned to control the rate and location of drug release. Simple alkyl esters may be cleaved by one set of esterases, while more complex esters, such as acyloxyalkyl or amino acid esters, can be designed to target specific enzymes or transporters to improve delivery. nih.govmdpi.com For instance, amino acid prodrugs can be designed to hijack amino acid transporters for improved cellular uptake before being cleaved internally. mdpi.com The table below conceptualizes potential prodrug strategies for this compound.

| Prodrug Moiety (Attached to Carboxylic Acid) | General Prodrug Type | Primary Releasing Enzyme(s) |

| Ethyl Group | Simple Alkyl Ester | Carboxylesterases |

| (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl | Acyloxyalkyl Ester | Carboxylesterases |

| L-Alanine | Amino Acid Ester | Peptidases, Esterases |

| Phosphate Group | Phosphate Ester | Alkaline Phosphatases |

This table is illustrative and based on general prodrug principles. Specific enzymatic cleavage would require experimental validation.

Antimicrobial Research Applications of Pyridine Acetate (B1210297) Derivatives

The broader class of pyridine derivatives has been a fruitful area for the discovery of new antimicrobial agents. Numerous studies have demonstrated that modifying the pyridine scaffold can lead to compounds with significant activity against a range of bacterial and fungal pathogens. ajol.infomdpi.comnih.govresearchgate.net

Research has shown that various pyridine derivatives exhibit potent antimicrobial effects. In one study, several newly synthesized pyridine derivatives showed promising in vitro activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, as well as fungi such as Candida albicans. ajol.info For example, compound 3b from this study, a pyridine carbonitrile derivative, demonstrated antifungal activity equivalent to the reference drug miconazole (B906) against C. albicans. ajol.info Another study found that several C-2 and C-6 substituted pyridines displayed a wide range of activity, with some compounds showing bacteriostatic or bactericidal effects at concentrations of 75 µg/mL. researchgate.net

Further investigations into pyrimidinone and oxazinone derivatives synthesized from a pyridine starting material also revealed potent antibacterial and antifungal bioactivity, with some compounds showing activity comparable to reference drugs like streptomycin (B1217042) and fusidic acid. mdpi.com The antimicrobial activity of these pyridine derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following table summarizes selected research findings on the antimicrobial activity of various pyridine derivatives.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Source |

| Compound 3b (Pyridine Carbonitrile) | Candida albicans | 25 | ajol.info |

| Compound 5a (Pyridine Derivative) | Bacillus cereus | 50 | ajol.info |

| Compound 6b (Pyridine Derivative) | Bacillus cereus | 50 | ajol.info |

| Compound 7a (Oxadiazole Derivative) | Bacillus cereus | 50 | ajol.info |

| Compound 6 (Pyridine Derivative) | Candida albicans | 37.5 | researchgate.net |

| Compound 7 (Pyridine Derivative) | Staphylococcus aureus | 75 | researchgate.net |

| Compound 8 (Pyridine Derivative) | Staphylococcus aureus | 75 | researchgate.net |

| Compound 8 (Pyridine Derivative) | Pseudomonas aeruginosa | 75 | researchgate.net |

| Compound 9a (Oxazinone Derivative) | Various Bacteria/Fungi | Potent Activity | mdpi.com |

| Compound 10b (Pyrimidinone Derivative) | Various Bacteria/Fungi | Potent Activity | mdpi.com |

Antibacterial Activity against Pathogenic Strains

While direct studies on the antibacterial properties of this compound are not extensively documented, research into its structural analogs highlights the potential of the pyridine core in developing new antimicrobial agents. Studies have shown that the acetic acid functional group itself possesses antibacterial properties against a range of mastitis pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.comnih.govplos.org For instance, acetic acid has demonstrated strong bacteriostatic effects against S. aureus, S. agalactiae, and E. coli. mdpi.com

Furthermore, derivatives incorporating the broader aminopyridine scaffold have been evaluated for antibacterial activity against various pathogenic strains. The general principle that halogenation can enhance antimicrobial efficacy suggests that the iodo-substituent on the pyridine ring is a feature of interest for medicinal chemists designing new antibiotics. researchgate.net This is supported by findings that Schiff bases derived from substituted amines exhibit excellent activity against both plant and human pathogenic bacterial strains. researchgate.net

Antifungal and Antiviral Activity Investigations

The this compound scaffold is a valuable precursor in the synthesis of compounds with potential antifungal and antiviral applications. Derivatives of related pyridine structures have demonstrated notable activity against various fungal and viral targets.

In antifungal research, compounds derived from pyridinyl structures have shown efficacy against pathogenic yeasts. For example, some pyrido[1,2-a]benzimidazole (B3050246) derivatives have been noted for their antifungal properties. thieme-connect.com Similarly, benzimidazole (B57391) derivatives have shown activity against Candida species, including C. albicans and C. krusei. chemrxiv.org

In the antiviral domain, the iodopyridine moiety is utilized in the synthesis of more complex heterocyclic compounds targeting a range of viruses. Research has explored derivatives as potential agents against herpesviruses, such as Human cytomegalovirus and Varicella-zoster virus. chemrxiv.org The structural framework is also integral to the development of inhibitors for other viral pathogens, demonstrating the versatility of this chemical class in addressing diverse viral threats. thieme-connect.com

Antiproliferative and Anticancer Research

The 5-iodopyridine framework is a cornerstone in the development of novel anticancer agents. Its derivatives have been extensively studied for their ability to inhibit the growth of cancer cells and to interfere with critical pathways that drive tumor progression.

Cell Line Cytotoxicity Studies

Derivatives built upon the 2-aminopyridine (B139424) scaffold, a close relative and precursor to this compound, have shown significant cytotoxic effects against various human cancer cell lines. In one study, novel aza-acridine derivatives were synthesized and evaluated for their anticancer activity. mdpi.com Several of these compounds exhibited potent, concentration-dependent cytotoxicity. mdpi.com

Notably, some derivatives showed selective activity, being markedly more potent against the WM266-4 metastatic melanoma cell line compared to the T24 urothelial bladder carcinoma cell line. mdpi.com This suggests that the structural modifications enabled by the pyridine scaffold can be tuned to target specific cancer types. mdpi.com The cytotoxic potential of pyridine-containing compounds has also been observed in other studies against cell lines such as MCF-7 (breast), A549 (lung), and various colon cancer lines. researchgate.netnih.govresearchgate.net

Table 1: Cytotoxicity of Selected Aza-Acridine Derivatives

| Compound | T24 (IC₅₀ µM) | WM266-4 (IC₅₀ µM) |

|---|---|---|

| 11 | >50 | 49.63 ± 3.00 |

| 15 | >50 | 48.94 ± 3.00 |

| 35 | >100 | 24.74 ± 3.00 |

| 39 | >100 | 27.31 ± 3.00 |

Data sourced from a study on aza-acridine derivatives, which can be synthesized from precursors like 2-amino-5-iodopyridine. mdpi.com IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Mechanism of Action in Cancer Pathways (e.g., CHK1 inhibition)

A highly promising application of the this compound framework is in the design of inhibitors for Checkpoint Kinase 1 (CHK1). acs.org CHK1 is a critical serine/threonine kinase that regulates the cell cycle, particularly at the G2/M transition, in response to DNA damage. acs.orgacs.org In many cancers, this checkpoint is crucial for cell survival, making CHK1 an attractive therapeutic target. Inhibiting CHK1 can prevent cancer cells from repairing DNA damage, leading to increased cell death, especially when combined with DNA-damaging chemotherapies. acs.orgnih.gov

Medicinal chemistry programs have successfully used scaffolds like 5-iodopyridine to generate potent and selective CHK1 inhibitors. acs.org For example, a hybridization strategy combining structural elements from different lead compounds led to a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. acs.org These compounds were optimized for high potency against CHK1 and improved metabolic stability, resulting in orally bioavailable drug candidates. acs.org The 5-iodopyridine starting material is instrumental in building the core structures of these advanced inhibitors.

Table 2: Activity of Pyridine-Based CHK1 Inhibitors

| Compound | CHK1 IC₅₀ (nM) | HT29 Checkpoint Abrogation IC₅₀ (nM) | HT29 Antiproliferation IC₅₀ (nM) |

|---|---|---|---|

| 8 | 1.3 ± 0.2 | 110 ± 10 | 1200 ± 100 |

| 9 | 2.0 ± 0.3 | 110 ± 20 | 1000 ± 100 |

| 10 | 2.5 ± 0.3 | 140 ± 30 | 1100 ± 200 |

| 20 | 3.5 ± 0.4 | 120 ± 20 | >10000 |

Data from a study on 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors. acs.org These compounds were developed from scaffolds that can be synthesized using iodopyridine precursors.

Anti-inflammatory and Immunomodulatory Effects

The imidazopyridine core, which can be synthesized from aminopyridine precursors, is recognized for its anti-inflammatory potential. nih.gov Derivatives of this class have been shown to modulate inflammatory pathways, suggesting a therapeutic application in inflammatory diseases. nih.govnih.gov

Research into related heterocyclic structures has shown that they can diminish inflammatory responses by reducing the production of key mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov For instance, certain imidazo[4,5-b]pyridine compounds have been studied for their ability to quell inflammatory responses in models of retinal ischemia. nih.gov While direct studies on this compound are limited, the established anti-inflammatory profile of related compounds makes it a structure of interest for developing new anti-inflammatory and immunomodulatory agents. nih.gov

Neuroscience Research Applications

The 5-iodopyridine scaffold is also relevant in the field of neuroscience. Its derivatives are being explored as tools to study and potentially treat neurodegenerative diseases. One significant area of research involves the development of imaging agents for tau aggregates, which are hallmarks of Alzheimer's disease. researchgate.net

Furthermore, the syntheses of 3-substituted 4-(5-iodopyridin-2-ylthio)indoles have been described for the design of new radioligands. researchgate.net These molecules combine moieties that are known to be successful in binding to targets like the serotonin (B10506) reuptake transporter, which is crucial in the treatment of depression and other neurological conditions. researchgate.net The versatility of the iodopyridine ring allows for the creation of diverse structures that can interact with various targets within the central nervous system. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

This section would have delved into how modifications to the core structure of this compound impact its biological effects. This would involve a detailed look at:

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives

This part of the analysis was planned to cover the preclinical aspects of how the body affects the drug and how the drug affects the body. The subsections included:

In Vitro and In Vivo Pharmacodynamic Models:Describing the laboratory and animal models used to study the compound's mechanism of action and its effects on biological systems.

While related compounds and general concepts in medicinal chemistry are well-documented, specific research pertaining to this compound is not presently available in the public domain. For instance, studies on other iodinated pyridine derivatives or compounds with a pyridine-acetic acid scaffold exist, but a direct and detailed investigation into the SAR and preclinical properties of this compound derivatives appears to be a gap in the current scientific literature.

Therefore, a comprehensive and scientifically accurate article on this specific compound, adhering to the requested detailed outline, cannot be generated at this time. Further research would be required to be initiated by the scientific community to elucidate the potential of this compound and its analogs in drug discovery.

Future Directions and Emerging Research Areas for 2 5 Iodopyridin 2 Yl Acetic Acid

Development of Novel Synthetic Methodologies

While the core structure of 2-(5-iodopyridin-2-yl)acetic acid is established, future research will likely focus on creating more efficient, environmentally friendly, and diverse synthetic routes to generate libraries of derivatives. Key areas for development include: